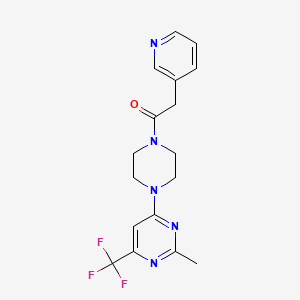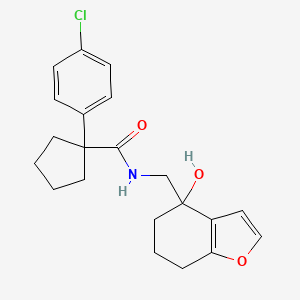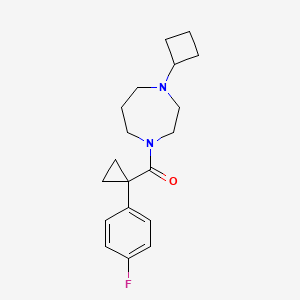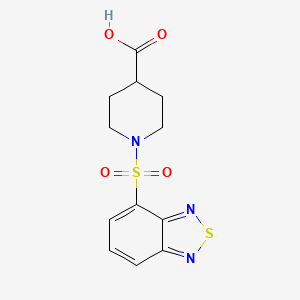
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic moieties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with simple precursors. For instance, the synthesis of dihydropyrimidinone derivatives containing a piperazine moiety, as described in the first paper, begins with the formation of enaminones by refluxing a phenyl ethanone with DMF-DMA. These enaminones are then reacted with urea and substituted benzaldehydes to yield the final dihydropyrimidinone derivatives . Similarly, the second paper outlines the synthesis of pyrimidinone derivatives starting from citrazinic acid, followed by a series of condensation, cyclization, and functional group transformations . These methods suggest that the compound of interest could be synthesized through a series of carefully orchestrated reactions involving the construction of the pyrimidine ring, followed by the introduction of the piperazine and pyridine moieties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires careful analysis. The first paper mentions the confirmation of the three-dimensional structure of an enaminone derivative by X-ray crystallography . This technique could similarly be used to determine the precise molecular geometry of 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone, which is crucial for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by the presence of various functional groups. The papers describe reactions such as condensation, cyclization, and aminolysis, which are common in the synthesis of pyrimidinone derivatives . These reactions are likely relevant to the synthesis of the compound , as they provide a means to construct and modify heterocyclic rings, which are central to its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The papers do not directly discuss the properties of the compound , but they do describe the synthesis and characterization of structurally related compounds. For example, the antimicrobial activity of synthesized pyrimidinone and oxazinone derivatives is evaluated, indicating that these compounds have significant biological relevance . This suggests that 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone may also exhibit biological activity, which could be assessed through similar antimicrobial assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has led to the development of novel synthetic pathways for compounds containing similar structural motifs, emphasizing the importance of these compounds in various scientific domains. For instance, studies have demonstrated methods for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing efficient synthesis techniques and potential applications in medicinal chemistry (M. A. Bhat et al., 2018). Similarly, the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety highlights the compound's versatility and its derivatives in generating bioactive molecules (H. Abdel‐Aziz et al., 2008).
Antimicrobial and Antiviral Activities
Compounds with a similar structure have been explored for their potential antimicrobial and antiviral activities, illustrating the broader application of this chemical framework in developing new therapeutic agents. Research into pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents indicates significant potential in addressing microbial resistance (A. Hossan et al., 2012). Another study on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives further underscores the importance of such compounds in antiviral research (F. Attaby et al., 2006).
Pharmacokinetics and Metabolism
Understanding the metabolism and pharmacokinetics of compounds containing the piperazine and pyrimidinone moieties is crucial for their development as pharmaceutical agents. Studies have detailed the metabolism, excretion, and pharmacokinetics of related compounds, providing insights into their potential therapeutic applications and safety profiles. For example, the examination of the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans offers valuable data on its elimination pathways and metabolic stability (Raman K. Sharma et al., 2012).
Antineoplastic Activities
The synthesis and evaluation of novel compounds for their antineoplastic activities represent another critical area of research. For instance, the study of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identifies key metabolic pathways and potential therapeutic benefits (Aishen Gong et al., 2010).
Eigenschaften
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-12-22-14(17(18,19)20)10-15(23-12)24-5-7-25(8-6-24)16(26)9-13-3-2-4-21-11-13/h2-4,10-11H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPAGLXLVYEXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)



![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)


![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)

![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)